molecular formula C17H22N4O B7501031 azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B7501031
M. Wt: 298.4 g/mol
InChI Key: SANVDCHIKPZXNJ-UHFFFAOYSA-N
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Description

Azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a complex organic compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolo[3,4-b]pyridine core, which is a heterocyclic aromatic structure known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction, and the azepan-1-yl group can be attached via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, focusing on optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing one or more substituents on the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.

  • Substitution: : Nucleophiles such as amines or halides, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigating its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Exploring its use as a therapeutic agent in drug development.

  • Industry: : Utilizing its unique chemical properties in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone can be compared to other pyrazolo[3,4-b]pyridine derivatives, which are known for their diverse biological activities. Similar compounds include:

  • Pyrazolo[3,4-b]pyridine derivatives: : These compounds share the pyrazolo[3,4-b]pyridine core and exhibit various biological activities.

  • Indole derivatives: : These compounds have similar heterocyclic structures and are known for their medicinal properties.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.

Properties

IUPAC Name

azepan-1-yl-(6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-20-16-14(11-18-20)13(10-15(19-16)12-6-7-12)17(22)21-8-4-2-3-5-9-21/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANVDCHIKPZXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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